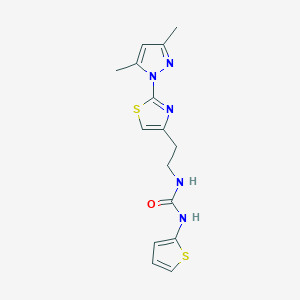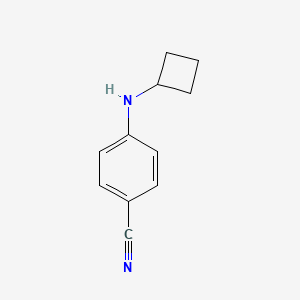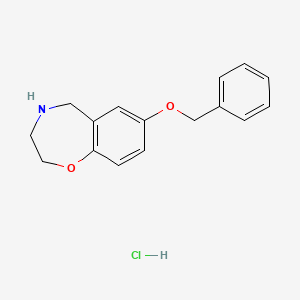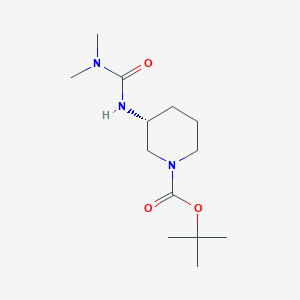
(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mécanisme D'action
(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate binds to the active site of BTK and inhibits its kinase activity, resulting in the blockade of downstream signaling pathways, such as the NF-κB and AKT pathways. This leads to the suppression of B-cell proliferation and survival, and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies, as well as to inhibit the production of cytokines and chemokines that promote B-cell survival and proliferation. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and good tolerability in preclinical and clinical studies. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in the BTK gene or activation of alternative signaling pathways.
Orientations Futures
1. Combination therapy: (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate may be combined with other anti-cancer agents, such as venetoclax, rituximab, or checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers that predict response to this compound may be identified to guide patient selection and treatment strategies.
3. Mechanism of resistance: The mechanisms of resistance to this compound may be further elucidated to develop strategies to overcome resistance.
4. New indications: this compound may be evaluated in other B-cell malignancies, such as Waldenström macroglobulinemia, multiple myeloma, or autoimmune diseases.
5. Combination with CAR-T therapy: this compound may be combined with chimeric antigen receptor (CAR) T-cell therapy to enhance the efficacy and safety of CAR-T therapy in B-cell malignancies.
Méthodes De Synthèse
The synthesis of (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate involves several steps, including the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 3,3-dimethylurea in the presence of a base, followed by the reaction of the resulting product with tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate. The final product is obtained by the deprotection of the tert-butyl group.
Applications De Recherche Scientifique
(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. In clinical trials, this compound has demonstrated promising efficacy and tolerability in patients with relapsed or refractory B-cell malignancies.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(dimethylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKBLCLBWOEDL-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788356.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2788359.png)
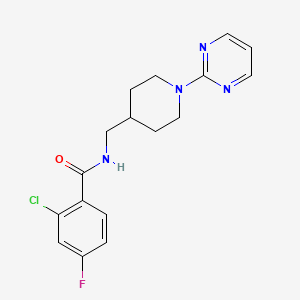
![2-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2788361.png)
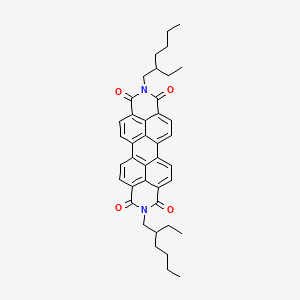
![2-Methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine](/img/structure/B2788364.png)
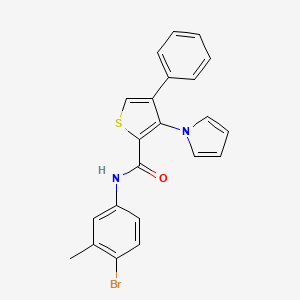
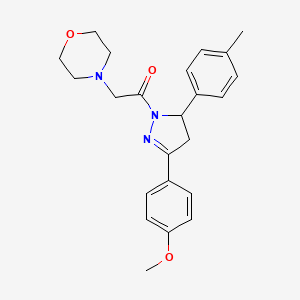
![7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2788369.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2788371.png)

